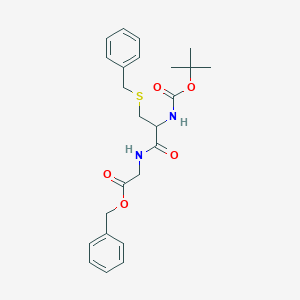

![molecular formula C34H29N3O4S2 B12284891 benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12284891.png)

benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acétamido]-3-éthényl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ène-2-carboxylate, également connu sous le nom de céfixime, est un antibiotique céphalosporine de troisième génération. Il est utilisé pour traiter une variété d'infections bactériennes, y compris la gonorrhée anogénitale non compliquée .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La céfixime est synthétisée par un processus chimique en plusieurs étapes. Les étapes clés impliquent la formation du cycle β-lactame, qui est crucial pour son activité antibiotique. Les conditions de réaction impliquent souvent l'utilisation de groupes protecteurs pour assurer la formation sélective du produit souhaité .

Méthodes de production industrielle

La production industrielle de la céfixime implique des procédés de fermentation à grande échelle pour produire le noyau 7-ACA, suivi d'une modification chimique pour introduire les groupes fonctionnels nécessaires. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

La céfixime subit plusieurs types de réactions chimiques, notamment :

Oxydation : La céfixime peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.

Substitution : Les réactions de substitution nucléophile sont courantes dans la modification de la céfixime.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés de la céfixime, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

La céfixime a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour l'étude des antibiotiques β-lactames.

Biologie : Investigated pour ses effets sur la synthèse de la paroi cellulaire bactérienne.

Médecine : Utilisé dans des essais cliniques pour évaluer son efficacité contre diverses infections bactériennes.

Industrie : Employé dans le développement de nouvelles formulations antibiotiques et de systèmes d'administration

Mécanisme d'action

La céfixime exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie à des protéines spécifiques de liaison à la pénicilline (PBP) situées à l'intérieur de la paroi cellulaire bactérienne, empêchant la réticulation des chaînes de peptidoglycane, ce qui est essentiel pour la résistance et la rigidité de la paroi cellulaire. Cela conduit à la lyse et à la mort de la cellule bactérienne .

Applications De Recherche Scientifique

Cefixime has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis.

Medicine: Used in clinical trials to evaluate its efficacy against various bacterial infections.

Industry: Employed in the development of new antibiotic formulations and delivery systems

Mécanisme D'action

Cefixime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the lysis and death of the bacterial cell .

Comparaison Avec Des Composés Similaires

Composés similaires

Cefuroxime : Un autre antibiotique céphalosporine avec un mécanisme d'action similaire mais un spectre d'activité différent.

Ceftriaxone : Une céphalosporine de troisième génération avec un spectre d'activité plus large que la céfixime.

Cefotaxime : Similaire à la céfixime mais avec des propriétés pharmacocinétiques différentes.

Unicité

La céfixime est unique en raison de sa biodisponibilité orale, ce qui la rend pratique pour le traitement ambulatoire des infections bactériennes. Elle a également une demi-vie plus longue que certaines autres céphalosporines, ce qui permet des administrations moins fréquentes .

Propriétés

Formule moléculaire |

C34H29N3O4S2 |

|---|---|

Poids moléculaire |

607.7 g/mol |

Nom IUPAC |

benzhydryl 3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C34H29N3O4S2/c1-22-27(43-21-35-22)18-17-26-20-42-33-29(36-28(38)19-23-11-5-2-6-12-23)32(39)37(33)30(26)34(40)41-31(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-18,21,29,31,33H,19-20H2,1H3,(H,36,38)/b18-17+ |

Clé InChI |

PWLXILYCJRRXMU-ISLYRVAYSA-N |

SMILES isomérique |

CC1=C(SC=N1)/C=C/C2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |

SMILES canonique |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12284838.png)

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B12284857.png)

![2-Aminoethanol;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12284859.png)

![6-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-2-(pyrrolidine-2-carbonylamino)hexanoic acid](/img/structure/B12284877.png)